molecular formula C24H39N3O2 B6136115 1'-[3-(5-methyl-2-furyl)butyl]-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine

1'-[3-(5-methyl-2-furyl)butyl]-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine

Cat. No. B6136115
M. Wt: 401.6 g/mol
InChI Key: ZQFJJVSAEIOORJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1'-[3-(5-methyl-2-furyl)butyl]-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine, also known as MP-10, is a synthetic compound that belongs to the class of piperidine derivatives. It has been extensively studied for its potential therapeutic applications in various diseases.

Mechanism of Action

The exact mechanism of action of 1'-[3-(5-methyl-2-furyl)butyl]-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine is not fully understood. However, it is believed to act as a dopamine reuptake inhibitor and a serotonin-norepinephrine reuptake inhibitor, which increases the levels of these neurotransmitters in the brain. 1'-[3-(5-methyl-2-furyl)butyl]-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine also has affinity for the sigma-1 receptor, which has been implicated in various neuropsychiatric disorders.
Biochemical and Physiological Effects
1'-[3-(5-methyl-2-furyl)butyl]-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain, which are involved in various physiological processes such as mood regulation, reward, and motor function. 1'-[3-(5-methyl-2-furyl)butyl]-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine has also been found to have anti-inflammatory and antioxidant effects, which may contribute to its neuroprotective properties.

Advantages and Limitations for Lab Experiments

The advantages of using 1'-[3-(5-methyl-2-furyl)butyl]-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine in lab experiments include its high potency and selectivity for dopamine and serotonin transporters, which allows for precise modulation of neurotransmitter levels. 1'-[3-(5-methyl-2-furyl)butyl]-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine also has good bioavailability and can easily cross the blood-brain barrier. However, the limitations of using 1'-[3-(5-methyl-2-furyl)butyl]-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine include its potential toxicity and side effects, which may affect the validity of the experimental results.

Future Directions

For the research on 1'-[3-(5-methyl-2-furyl)butyl]-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine include the development of more selective and potent derivatives, the investigation of its potential therapeutic applications in other neuropsychiatric disorders, and the elucidation of its exact mechanism of action. The use of 1'-[3-(5-methyl-2-furyl)butyl]-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine in combination with other drugs or therapies may also be explored to enhance its therapeutic effects and reduce its side effects. Overall, the continued research on 1'-[3-(5-methyl-2-furyl)butyl]-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine may lead to the development of new and effective treatments for various diseases.

Synthesis Methods

The synthesis of 1'-[3-(5-methyl-2-furyl)butyl]-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine involves the reaction of 1-(5-methyl-2-furyl)butan-1-one with 1,4-bis(3-aminopropyl)piperazine in the presence of acetic anhydride and triethylamine. The resulting product is then reacted with pyrrolidine-1-carboxylic acid to yield 1'-[3-(5-methyl-2-furyl)butyl]-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine. The synthesis method has been optimized to achieve high yields and purity of 1'-[3-(5-methyl-2-furyl)butyl]-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine.

Scientific Research Applications

1'-[3-(5-methyl-2-furyl)butyl]-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine has been studied for its potential therapeutic applications in various diseases such as Parkinson's disease, depression, and drug addiction. In Parkinson's disease, 1'-[3-(5-methyl-2-furyl)butyl]-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine has been shown to improve motor function and reduce the loss of dopaminergic neurons in animal models. In depression, 1'-[3-(5-methyl-2-furyl)butyl]-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine has been found to increase the levels of serotonin and norepinephrine in the brain, which are known to be decreased in depressed patients. In drug addiction, 1'-[3-(5-methyl-2-furyl)butyl]-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine has been shown to reduce the rewarding effects of drugs of abuse and decrease drug-seeking behavior in animal models.

properties

IUPAC Name

[1-[1-[3-(5-methylfuran-2-yl)butyl]piperidin-4-yl]piperidin-4-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H39N3O2/c1-19(23-6-5-20(2)29-23)7-14-25-15-10-22(11-16-25)26-17-8-21(9-18-26)24(28)27-12-3-4-13-27/h5-6,19,21-22H,3-4,7-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQFJJVSAEIOORJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(C)CCN2CCC(CC2)N3CCC(CC3)C(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H39N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1'-[3-(5-Methyl-2-furyl)butyl]-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine

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